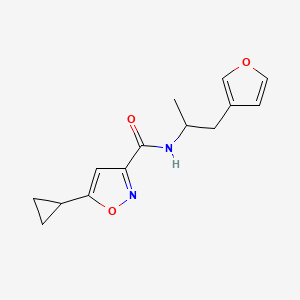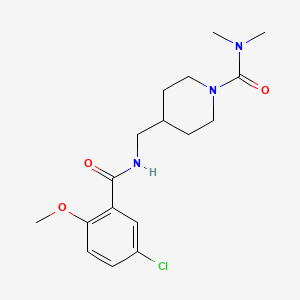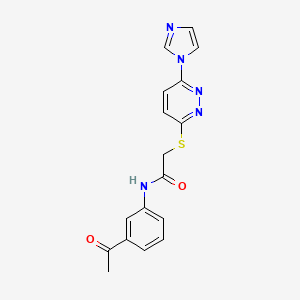
N-cyclohexyl-3-(pyrimidin-2-yloxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-3-(pyrimidin-2-yloxy)benzamide is a chemical compound that has been synthesized for scientific research purposes. This compound has attracted the attention of researchers due to its potential applications in the field of drug discovery.
Mechanism of Action
The mechanism of action of N-cyclohexyl-3-(pyrimidin-2-yloxy)benzamide involves the inhibition of protein kinase C and protein kinase A. These enzymes are involved in the phosphorylation of various proteins, which regulates their activity. Inhibition of these enzymes leads to the dysregulation of cellular processes, which can have therapeutic benefits in the treatment of certain diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Inhibition of protein kinase C and protein kinase A can lead to the dysregulation of cellular processes, which can have both positive and negative effects. For example, inhibition of these enzymes can lead to the induction of apoptosis in cancer cells, which can be beneficial in the treatment of cancer. However, inhibition of these enzymes can also lead to the dysregulation of normal cellular processes, which can have negative effects on the body.
Advantages and Limitations for Lab Experiments
One advantage of using N-cyclohexyl-3-(pyrimidin-2-yloxy)benzamide in lab experiments is its potential therapeutic benefits in the treatment of certain diseases. However, one limitation of using this compound is its potential negative effects on normal cellular processes. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in drug discovery.
Future Directions
There are several future directions for research involving N-cyclohexyl-3-(pyrimidin-2-yloxy)benzamide. One direction is to further investigate its potential therapeutic benefits in the treatment of cancer, inflammation, and other diseases. Another direction is to investigate the potential side effects of this compound on normal cellular processes. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in drug discovery.
Synthesis Methods
The synthesis of N-cyclohexyl-3-(pyrimidin-2-yloxy)benzamide involves the reaction of 3-aminobenzoic acid with cyclohexanecarbonyl chloride and pyrimidine-2-ol in the presence of a base. The reaction yields the target compound, which can be purified using standard techniques such as column chromatography.
Scientific Research Applications
N-cyclohexyl-3-(pyrimidin-2-yloxy)benzamide has potential applications in drug discovery research. This compound has been shown to inhibit the activity of certain enzymes, such as protein kinase C and protein kinase A. These enzymes play important roles in various cellular processes, including cell growth, differentiation, and apoptosis. Inhibition of these enzymes may have therapeutic benefits in the treatment of cancer, inflammation, and other diseases.
properties
IUPAC Name |
N-cyclohexyl-3-pyrimidin-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-16(20-14-7-2-1-3-8-14)13-6-4-9-15(12-13)22-17-18-10-5-11-19-17/h4-6,9-12,14H,1-3,7-8H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJPVWCIBDIRHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC(=CC=C2)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(4-chlorobenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2902555.png)

![N-[4-[(2-ethylsulfanyl-4,5-dihydroimidazol-1-yl)sulfonyl]phenyl]acetamide](/img/structure/B2902557.png)


![3-(1-(benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2902565.png)



![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,6-difluorobenzamide](/img/structure/B2902572.png)
